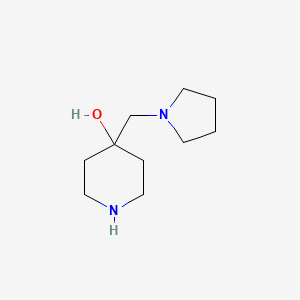

4-(1-Pyrrolidinylmethyl)-4-piperidinol

Description

BenchChem offers high-quality 4-(1-Pyrrolidinylmethyl)-4-piperidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Pyrrolidinylmethyl)-4-piperidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c13-10(3-5-11-6-4-10)9-12-7-1-2-8-12/h11,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPDUDGJCYNUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2(CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651016 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942031-83-6 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1-Pyrrolidinylmethyl)-4-piperidinol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Pyrrolidinylmethyl)-4-piperidinol is a heterocyclic compound featuring a piperidinol core functionalized with a pyrrolidinylmethyl substituent. This unique structural arrangement holds significant promise as a versatile scaffold in medicinal chemistry and drug discovery. The presence of a tertiary amine, a hydroxyl group, and two distinct saturated nitrogen-containing rings provides a rich pharmacophore that can be exploited for developing novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, potential synthetic routes, expected spectroscopic characteristics, and prospective applications of this compound, offering valuable insights for researchers engaged in the design and synthesis of new chemical entities.

Introduction and Structural Elucidation

4-(1-Pyrrolidinylmethyl)-4-piperidinol is characterized by a piperidine ring bearing a hydroxyl group and a pyrrolidinylmethyl group at the C4 position. It is crucial to distinguish this molecule from the structurally related but distinct compound, 4-(1-pyrrolidinyl)piperidine, which lacks the methylene bridge and the hydroxyl group. The presence of these additional functionalities in 4-(1-Pyrrolidinylmethyl)-4-piperidinol significantly influences its physicochemical properties and potential biological activities.

The core structure combines the rigidity of the piperidine ring with the flexibility of the pyrrolidinylmethyl side chain. The tertiary amino groups and the hydroxyl moiety can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, which are critical for molecular recognition by biological targets.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for 4-(1-Pyrrolidinylmethyl)-4-piperidinol, its physicochemical properties have been predicted using computational models. These predictions offer valuable approximations for guiding experimental design and assessing the compound's drug-like properties.

| Property | Predicted Value | Notes |

| Molecular Formula | C10H20N2O | |

| Molecular Weight | 184.28 g/mol | |

| pKa | ~9.5 (piperidine N), ~10.5 (pyrrolidine N) | The basicity of the two nitrogen atoms is expected to be different due to their chemical environments. |

| LogP | ~1.5 | Indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 1 (hydroxyl group) | |

| Hydrogen Bond Acceptors | 3 (two nitrogen atoms, one oxygen atom) | |

| Solubility | Predicted to be soluble in polar organic solvents and moderately soluble in water. Solubility is pH-dependent. |

Synthesis Strategies

While specific literature on the synthesis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol is scarce, plausible synthetic routes can be devised based on established organic chemistry principles. The piperidin-4-one scaffold serves as a versatile starting material for the synthesis of various 4-substituted piperidine derivatives.[1][2]

Proposed Synthetic Pathway 1: Mannich Reaction and Reduction

A straightforward approach involves a three-component Mannich reaction using piperidin-4-one, formaldehyde, and pyrrolidine. This would be followed by a selective reduction of the resulting ketone.

Caption: Proposed Synthesis via Grignard-type Addition.

Experimental Considerations:

-

Grignard Reagent Preparation: The pyrrolidinylmethyl Grignard reagent can be prepared from the corresponding chloromethylpyrrolidine and magnesium turnings in an ethereal solvent.

-

Reaction Conditions: The Grignard reaction must be carried out under anhydrous conditions to prevent quenching of the organometallic reagent.

-

Deprotection: The choice of deprotection conditions will depend on the nature of the N-protecting group used.

Spectroscopic Analysis (Expected Characteristics)

Predicting the spectroscopic features of 4-(1-Pyrrolidinylmethyl)-4-piperidinol is essential for its characterization upon synthesis.

¹H NMR Spectroscopy

-

Piperidine Protons: The protons on the piperidine ring are expected to appear as complex multiplets in the region of 1.5-3.0 ppm.

-

Pyrrolidine Protons: The protons on the pyrrolidine ring will likely show multiplets around 1.8 ppm and 2.5-2.8 ppm.

-

Methylene Bridge Protons: A singlet is expected for the methylene protons connecting the two rings, likely in the range of 2.3-2.6 ppm.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Piperidine Carbons: Signals for the piperidine carbons are expected in the range of 30-65 ppm. The carbon bearing the hydroxyl and pyrrolidinylmethyl groups (C4) would appear around 70 ppm.

-

Pyrrolidine Carbons: The carbons of the pyrrolidine ring should resonate in the region of 23-55 ppm.

-

Methylene Bridge Carbon: A signal for the methylene carbon is anticipated around 60 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.

-

C-N Stretch: The C-N stretching vibrations of the tertiary amines are expected in the 1000-1200 cm⁻¹ region.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 184. Key fragmentation patterns would likely involve the loss of a hydroxyl group, the pyrrolidinylmethyl side chain, or cleavage of the piperidine ring.

Potential Applications in Drug Discovery

The structural motifs present in 4-(1-Pyrrolidinylmethyl)-4-piperidinol are found in numerous biologically active compounds. The piperidine scaffold is a common feature in many CNS-active drugs, while the pyrrolidine ring is another privileged structure in medicinal chemistry. [3]

Caption: Pharmacophoric Features of the Scaffold.

The combination of these features suggests that derivatives of 4-(1-Pyrrolidinylmethyl)-4-piperidinol could be explored for a variety of therapeutic targets, including:

-

Central Nervous System (CNS) Disorders: The piperidine core is a well-established pharmacophore for targeting CNS receptors.

-

Antimicrobial Agents: The presence of multiple nitrogen atoms and the potential for derivatization could lead to compounds with antibacterial or antifungal activity. [1]* Oncology: Pyrrolidine and piperidine derivatives have been investigated as anticancer agents.

Safe Handling and Storage

Given the presence of tertiary amine functional groups, 4-(1-Pyrrolidinylmethyl)-4-piperidinol is expected to be a basic and potentially corrosive compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

Conclusion

4-(1-Pyrrolidinylmethyl)-4-piperidinol represents a promising yet underexplored chemical entity with significant potential in drug discovery. Its unique combination of structural features makes it an attractive scaffold for the synthesis of diverse chemical libraries. While experimental data on this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. Further research into this molecule and its derivatives is warranted to unlock its full therapeutic potential.

References

-

PubChem. 4-(1-Pyrrolidinyl)piperidine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Methyl-4-piperidinol. National Center for Biotechnology Information. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

-

PubChem. Piperidin-4-yl(pyrrolidin-1-yl)methanone. National Center for Biotechnology Information. [Link]

-

Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. [Link]

-

PubChem. 4-Piperidone. National Center for Biotechnology Information. [Link]

-

Wikipedia. 4-Piperidone. [Link]

-

PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

NIST. 4-Piperidinol, 1-(phenylmethyl)-. [Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of medicinal chemistry, 25(10), 1127–1133. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

-

Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate. [Link]

-

Ammirati, M. J., et al. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. Bioorganic & medicinal chemistry letters, 19(7), 2054–2057. [Link]

-

PubChem. 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. [Link]

-

Wikipedia. 4-Benzylpiperidine. [Link]

-

Chemsrc. (2S,4R)-4-Amino-2-methyl-piperidine-1-carboxylic acid tert-butyl ester. [Link]

-

NIST. 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. [Link]

Sources

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 4-(1-Pyrrolidinylmethyl)-4-piperidinol: An Integrated Spectroscopic Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-(1-Pyrrolidinylmethyl)-4-piperidinol, a heterocyclic scaffold with potential applications in medicinal chemistry. As a novel compound, its unambiguous characterization is paramount for drug development, patentability, and regulatory submission. This document eschews a rigid template, instead presenting a logical, field-proven workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. We delve into the causality behind experimental choices, providing detailed, self-validating protocols and interpretation strategies designed for researchers and scientists. The narrative emphasizes a holistic approach, demonstrating how data from multiple analytical techniques are synthesized to build an unassailable structural proof, moving from molecular formula confirmation to the precise mapping of atomic connectivity.

Introduction to the Target Scaffold

4-(1-Pyrrolidinylmethyl)-4-piperidinol is a tertiary amine containing a piperidinol core functionalized at the C4 position with a pyrrolidinylmethyl group. This unique architecture, featuring a quaternary carbon and multiple heteroatoms, presents an interesting challenge for structural analysis. The absence of this specific molecule in major chemical databases necessitates a de novo elucidation. Its constituent motifs—piperidine and pyrrolidine—are prevalent in a vast number of biologically active compounds and approved drugs, making this scaffold a person of interest for synthetic and medicinal chemists.[1][2]

The primary objective of this guide is to establish an irrefutable structural identity for the molecule, ensuring that its biological activity can be confidently attributed to the correct chemical entity.

Molecular Structure:

Figure 1. Proposed structure of 4-(1-Pyrrolidinylmethyl)-4-piperidinol.

Figure 1. Proposed structure of 4-(1-Pyrrolidinylmethyl)-4-piperidinol.

Predicted Molecular Properties:

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O |

| Molecular Weight | 184.28 g/mol |

| Key Features | Tertiary alcohol, two tertiary amines |

The Integrated Spectroscopic Strategy: A Self-Validating Workflow

The structure elucidation of an unknown compound is not a linear process but a synergistic one, where each piece of data validates the others. Our strategy begins with techniques that provide broad, foundational information (MS and IR) and progressively moves to the high-resolution, definitive technique (NMR). This workflow ensures that by the time we analyze complex 2D NMR spectra, we have already confirmed the molecular formula and the presence of key functional groups, minimizing ambiguity and preventing misinterpretation.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Causality: We begin with Mass Spectrometry to answer the most fundamental question: "What is the molecular weight?". For a polar, non-volatile molecule like 4-(1-Pyrrolidinylmethyl)-4-piperidinol, Electrospray Ionization (ESI) is the method of choice. It is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺. This provides immediate confirmation of the molecular formula.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water, with 0.1% formic acid. The acid ensures efficient protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Mass Analysis: Acquire data over a mass range of m/z 50-500. Perform tandem MS (MS/MS) on the primary ion of interest to induce fragmentation and gain structural insights.[3]

Expected Data and Interpretation

The primary goal is to observe the [M+H]⁺ ion and match its accurate mass to the theoretical value for C₁₀H₂₁N₂O⁺.

| Data Point | Expected Value | Interpretation & Significance |

| [M+H]⁺ (Accurate Mass) | m/z 185.1648 | Confirms the molecular formula C₁₀H₂₀N₂O. The high resolution distinguishes it from other potential elemental compositions. |

| Fragment 1 (MS/MS) | m/z 167.1543 | Corresponds to the loss of H₂O ([M+H-H₂O]⁺), a characteristic fragmentation for tertiary alcohols.[4] This is strong evidence for the -OH group. |

| Fragment 2 (MS/MS) | m/z 98.0964 | Corresponds to the pyrrolidinylmethyl cation [C₆H₁₂N]⁺, resulting from cleavage of the C4-CH₂ bond. This helps confirm the connection between the two ring systems. |

| Fragment 3 (MS/MS) | m/z 84.0808 | Corresponds to the pyrrolidine cation [C₅H₁₀N]⁺, a common fragment from the pyrrolidinylmethyl moiety. |

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: While MS confirms the elemental formula, IR spectroscopy provides rapid, non-destructive confirmation of the functional groups present. The "causality" here is simple: molecular bonds vibrate at specific, quantifiable frequencies. By identifying these frequencies, we validate the presence of the alcohol (-OH) and aliphatic amine (C-N) functionalities, and critically, the absence of others (like carbonyls or N-H bonds).

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Expected Data and Interpretation

The IR spectrum provides a molecular "fingerprint" that should align with the proposed structure.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation & Significance |

| ~3400 (broad) | O-H stretch | Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.[5][6] |

| 2950-2800 (strong) | Aliphatic C-H stretch | Indicates the presence of the CH₂ groups in the piperidine and pyrrolidine rings. |

| ~1450 | C-H bend | Further confirmation of the aliphatic backbone. |

| 1200-1050 (medium) | C-N stretch & C-O stretch | The presence of bands in this region is consistent with tertiary amines and a tertiary alcohol.[7] |

| Absence of bands ~1700 | N/A | No C=O (carbonyl) group is present. |

| Absence of bands ~3300 (sharp) | N/A | No N-H bonds are present, confirming both nitrogen atoms are tertiary.[8] |

Nuclear Magnetic Resonance: The Definitive Structural Map

Expertise & Causality: NMR is the cornerstone of structure elucidation. It provides a detailed map of the carbon and hydrogen framework. The logic is to first identify all unique proton and carbon environments (1D NMR), then connect them piece by piece using 2D correlation experiments. COSY connects adjacent protons, HSQC links protons to their directly attached carbons, and the crucial HMBC experiment reveals long-range (2-3 bond) H-C correlations, allowing us to stitch the entire molecular puzzle together.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

-

2D NMR Acquisition: Acquire standard COSY, HSQC, and HMBC spectra. The HMBC experiment should be optimized for a long-range coupling constant of ~8 Hz to capture key correlations.

Predicted ¹H and ¹³C NMR Data and Interpretation

The predicted chemical shifts are based on the known effects of adjacent electronegative atoms (N, O) and the overall molecular geometry.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity | Key HMBC Correlations (from Protons at this Position) |

| Piperidine C2, C6 | ~45-50 | ~2.6-2.8 | m | C3/C5, C4 |

| Piperidine C3, C5 | ~25-30 | ~1.5-1.7 | m | C2/C6, C4 |

| Piperidine C4 | ~70-75 (Quaternary) | N/A | N/A | N/A |

| Methylene (-CH₂-) | ~60-65 | ~2.5 (s, 2H) | s | C4 (Piperidine), C2'/C5' (Pyrrolidine) |

| Pyrrolidine C2', C5' | ~55-60 | ~2.7-2.9 | m | Methylene C, C3'/C4' |

| Pyrrolidine C3', C4' | ~20-25 | ~1.8-2.0 | m | C2'/C5' |

| Hydroxyl (-OH) | N/A | ~2-4 (broad s, 1H) | br s | C4, Methylene C |

Connecting the Pieces with 2D NMR

-

COSY: Will show correlations between H2/H3 and H5/H6 in the piperidine ring, and between H2'/H3' and H4'/H5' in the pyrrolidine ring, confirming the integrity of each ring system.

-

HSQC: Will unambiguously link each proton signal to its corresponding carbon signal listed in the table above.

-

HMBC (The Final Proof): This experiment provides the critical links between the molecular fragments. The causality is clear: if a proton is 2 or 3 bonds away from a carbon, a correlation will appear, proving their proximity in the structure.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biorxiv.org [biorxiv.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol Starting Materials

This guide provides a comprehensive overview of the synthetic pathways for obtaining 4-(1-Pyrrolidinylmethyl)-4-piperidinol, a valuable building block in medicinal chemistry. We will delve into the strategic considerations for the synthesis of the core piperidine structure and the subsequent introduction of the pyrrolidinylmethyl moiety, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 4-(1-Pyrrolidinylmethyl)-4-piperidinol Scaffold

The 4-(1-Pyrrolidinylmethyl)-4-piperidinol structure is a key pharmacophore found in a variety of biologically active compounds. The piperidine ring is a ubiquitous feature in many natural products and pharmaceutical agents, often imparting favorable pharmacokinetic properties.[1] The tertiary alcohol at the 4-position and the appended pyrrolidinylmethyl group at the same carbon create a unique three-dimensional architecture that can facilitate specific interactions with biological targets. Understanding the efficient synthesis of this scaffold and its precursors is therefore of paramount importance in the discovery and development of new therapeutics.

Strategic Approaches to the Piperidine Core: Synthesis of 4-Piperidone

The cornerstone of the synthesis of our target molecule is the preparation of a suitable 4-piperidone intermediate. Two classical and robust methods for the construction of the 4-piperidone ring are the Mannich condensation and the Dieckmann condensation. The choice between these routes often depends on the availability of starting materials and the desired scale of the synthesis.

The Mannich Reaction: A Convergent Approach

The Mannich reaction is a powerful tool for the formation of β-amino carbonyl compounds, known as Mannich bases.[2] For the synthesis of substituted 4-piperidones, a double Mannich reaction is employed, condensing an enolizable ketone, an aldehyde, and a primary amine or ammonia.[1][3]

Causality Behind Experimental Choices: This one-pot, multi-component reaction is highly convergent, meaning it builds complexity rapidly from simple, readily available starting materials. The use of ammonium acetate provides the nitrogen source in situ. The reaction is typically carried out in a protic solvent like ethanol to facilitate the formation of the necessary iminium ion and enol intermediates.

Caption: Mannich condensation for 4-piperidone synthesis.

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction [1]

-

Dissolve dry ammonium acetate (0.1 moles) in 50 ml of ethanol in a round-bottom flask.

-

To this solution, add the substituted aromatic aldehyde (0.1 moles), benzaldehyde (0.1 moles), and ethyl methyl ketone (0.1 moles).

-

Heat the mixture to boiling and then allow it to stand at room temperature overnight.

-

Add 30 ml of concentrated HCl. The precipitated hydrochloride salt will form.

-

Collect the precipitate by filtration and wash it with a mixture of ethanol and ether (1:5).

-

To obtain the free base, suspend the hydrochloride salt in acetone and treat it with a strong aqueous ammonia solution.

-

Separate the aqueous layer, and recrystallize the crude product from ethanol to yield the purified 2,6-diaryl-3-methyl-4-piperidone.

| Reactant | Molar Equiv. | Purpose |

| Ammonium Acetate | 1.0 | Source of ammonia for the piperidine ring |

| Substituted Aldehyde | 1.0 | Forms one of the aryl substituents at C2/C6 |

| Benzaldehyde | 1.0 | Forms the other aryl substituent at C2/C6 |

| Ethyl Methyl Ketone | 1.0 | Provides the carbon backbone of the piperidine ring |

The Dieckmann Condensation: A Stepwise Approach

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[3] This method offers a more controlled, albeit longer, route to the 4-piperidone core.

Causality Behind Experimental Choices: This pathway allows for greater control over the substitution pattern on the piperidine ring. The initial Michael addition to an acrylate ester builds the linear precursor. The use of a strong base, such as sodium metal in toluene, is crucial for the intramolecular cyclization.[4] Subsequent acidic hydrolysis and decarboxylation are standard procedures to remove the ester group and yield the desired ketone.

Caption: Dieckmann condensation pathway to N-benzyl-4-piperidone.

Experimental Protocol: Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation [4]

-

Michael Addition: Dissolve benzylamine and methyl acrylate in methanol and stir at room temperature. After the reaction is complete, remove the methanol under reduced pressure to obtain the intermediate diester.

-

Dieckmann Condensation: Dissolve the diester intermediate and sodium metal in toluene. Heat the mixture at high temperature to effect the Dieckmann condensation, yielding the β-keto ester intermediate.

-

Hydrolysis and Decarboxylation: Treat the β-keto ester with concentrated hydrochloric acid and heat to induce hydrolysis and decarboxylation, affording crude 1-benzyl-4-piperidone hydrochloride.

-

Purification: Recrystallize the crude product from an ethanol solution to obtain pure 1-benzyl-4-piperidone hydrochloride.

Synthesis of 4-Piperidinol

The conversion of 4-piperidone to 4-piperidinol is a straightforward reduction of the ketone functionality.

Causality Behind Experimental Choices: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of ketones in the presence of other functional groups. The reaction is typically performed in a protic solvent like methanol or ethanol at room temperature.

Experimental Protocol: Reduction of N-Benzyl-4-piperidone

-

Dissolve N-benzyl-4-piperidone in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-benzyl-4-piperidinol.

Introduction of the Pyrrolidinylmethyl Moiety

The final and key step is the introduction of the pyrrolidinylmethyl group at the 4-position of the piperidine ring. This can be achieved through a Mannich-type reaction with 4-piperidone or by alkylation of 4-piperidinol.

One-Pot Mannich-Type Reaction

This is an efficient method that combines 4-piperidone, pyrrolidine, and formaldehyde in a one-pot reaction to directly form 4-(1-pyrrolidinylmethyl)-4-piperidone, which can then be reduced to the target alcohol.

Causality Behind Experimental Choices: This reaction proceeds through the in-situ formation of an Eschenmoser's salt-like iminium ion from pyrrolidine and formaldehyde.[2] The enol or enolate of 4-piperidone then acts as a nucleophile, attacking the iminium ion to form the C-C bond. The reaction is typically carried out under mild conditions.

Caption: Final coupling and reduction to the target molecule.

Experimental Protocol: Synthesis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol

-

To a solution of N-protected 4-piperidone and pyrrolidine in a suitable solvent (e.g., ethanol), add an aqueous solution of formaldehyde.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the intermediate 4-(1-pyrrolidinylmethyl)-4-piperidone.

-

Reduce the ketone functionality of the intermediate as described in Section 3 to yield the final product, 4-(1-pyrrolidinylmethyl)-4-piperidinol.

-

If an N-benzyl protecting group was used, it can be removed by catalytic hydrogenation.

Alkylation of 4-Piperidinol

An alternative route involves the alkylation of the pre-formed 4-piperidinol. This requires the synthesis of a reactive pyrrolidinylmethyl electrophile, such as 1-(chloromethyl)pyrrolidine.

Causality Behind Experimental Choices: This stepwise approach can sometimes offer better control and purification of intermediates. The synthesis of 1-(chloromethyl)pyrrolidine can be achieved by reacting pyrrolidine with formaldehyde and a chlorinating agent like thionyl chloride. The subsequent alkylation of the hydroxyl group of 4-piperidinol would proceed via a Williamson ether synthesis-type mechanism, although C-alkylation at the 4-position is also possible under specific conditions.

| Synthetic Route | Advantages | Disadvantages |

| Mannich Reaction | Convergent, one-pot, high atom economy | Can sometimes lead to side products |

| Dieckmann Condensation | Controlled, stepwise, good for substitution pattern control | Longer reaction sequence, requires strong base |

| Final Coupling (Mannich) | Direct, efficient | Requires careful control of stoichiometry |

| Final Coupling (Alkylation) | Stepwise control | Requires synthesis of a potentially unstable alkylating agent |

Conclusion

The synthesis of 4-(1-pyrrolidinylmethyl)-4-piperidinol can be achieved through several viable routes. The choice of strategy will depend on factors such as the availability of starting materials, desired scale, and the need for specific substitution patterns. The Mannich reaction offers a highly efficient and convergent approach for the construction of the core 4-piperidone, while the Dieckmann condensation provides a more controlled, albeit longer, alternative. The final introduction of the pyrrolidinylmethyl group is elegantly achieved through a second Mannich-type reaction. This guide provides the fundamental knowledge and practical protocols to enable researchers to confidently synthesize this important chemical scaffold.

References

- Banks, H. D. (1992). Piperidine Synthesis.

- Arulraj, R., & Parthiban, P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

- Krasavin, M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4992.

- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (2011).

- Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness Discussion Board.

- Naito, Y., Shida, N., & Atobe, M. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 350-359.

- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. (2020).

- Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2022). Photoinduced Chloroamination Cyclization Cascade with N-Chlorosuccinimide: From N-(Allenyl)sulfonylamides to 2-(1-Chlorovinyl)pyrrolidines. The Journal of Organic Chemistry, 87(22), 15065–15076.

- CN1024791C - Process for preparing pyrrolidine derivatives and their salts. (1995).

- Forró, E., & Fülöp, F. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6296.

- CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. (2011).

- CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine. (2011).

- Valente, A. A., et al. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

- Eschenmoser's salt. (2023). In Wikipedia.

- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (2015).

- Al-Jibori, S. A. (2013). Synthesis of 1-(2-Indenylethyl) Pyrrolidine and its Transition Metal Complexes.

- New Pyrrolidine Synthesis Method Revealed. (2024). China Chemistry News.

- Benohoud, M., Erkkilä, A., & Pihko, P. M. (2011). α-METHYLENATION OF ALDEHYDES. Organic Syntheses, 88, 165-175.

- da Rosa, F. A., et al. (2021). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 86(15), 10395–10406.

- simple preparation for iminium/eschenmoser salts for the mannich. (2021). Sciencemadness Discussion Board.

- CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. (2020).

- CN110590706B - Preparation method of N-methylpyrrolidine. (2021).

- Desai, N. C., et al. (2013). Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. Der Pharma Chemica, 5(3), 136-143.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanism of Action of 4-(1-Pyrrolidinylmethyl)-4-piperidinol

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

This document provides a comprehensive analysis of the potential mechanism of action for the novel chemical entity, 4-(1-Pyrrolidinylmethyl)-4-piperidinol. It is critical to establish from the outset that, as of the date of this publication, there is no direct, peer-reviewed scientific literature detailing the specific pharmacological profile of this compound. Therefore, this guide adopts a structurally-driven, predictive approach. By dissecting the core molecular scaffold and its constituent functional groups, we can infer plausible biological targets and mechanisms of action based on well-established pharmacology of structurally analogous compounds. This whitepaper is intended to serve as a foundational resource for researchers embarking on the characterization of this and similar molecules, providing a scientifically-grounded framework for hypothesis generation and experimental design.

Molecular Deconstruction and Pharmacophoric Analysis

The structure of 4-(1-Pyrrolidinylmethyl)-4-piperidinol comprises three key pharmacophoric elements: a 4-hydroxypiperidine core, a C4-position methyl linker, and a pyrrolidinyl moiety.

-

4-Hydroxypiperidine Core: This central scaffold is a privileged structure in medicinal chemistry, frequently associated with central nervous system (CNS) activity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the piperidine nitrogen, being basic, is typically protonated at physiological pH, allowing for ionic interactions with receptor sites.

-

C4-Substitution Pattern: The geminal substitution at the C4 position, with both a hydroxyl group and a pyrrolidinylmethyl group, creates a quaternary center. This structural feature can influence receptor binding and selectivity compared to simpler 4-substituted piperidines.

-

Pyrrolidinylmethyl Moiety: This tertiary amine substituent introduces an additional basic center and a lipophilic alkyl portion, which can engage in van der Waals and hydrophobic interactions within a binding pocket.

Based on this structural analysis, we will explore several high-probability molecular targets and their associated signaling pathways.

Plausible Molecular Targets and Mechanisms of Action

The piperidine scaffold is a versatile building block for ligands targeting a range of receptors and ion channels.[1] Below, we delve into the most probable mechanisms of action for 4-(1-Pyrrolidinylmethyl)-4-piperidinol, supported by evidence from analogous structures.

Opioid Receptor Modulation: A Primary Hypothesis

A significant body of research demonstrates that 4-substituted and 4,4-disubstituted piperidines possess potent analgesic properties, often mediated by opioid receptors.[2]

Mechanistic Insights:

-

Mu (μ) and Delta (δ) Opioid Receptor Affinity: Structurally related compounds have shown high affinity for both μ- and δ-opioid receptors (MOR and DOR, respectively).[3] Depending on the nature of the substituents, these ligands can act as agonists, antagonists, or mixed agonist-antagonists.[3][4] For instance, certain 4-substituted piperidines have been developed as balanced MOR agonists and DOR antagonists, a profile that may reduce the development of tolerance to analgesia.[3][4] Fentanyl, a potent μ-opioid agonist, is a well-known example of a 4-anilidopiperidine derivative.[5]

-

Analgesic Potential: The analgesic potency of many 4,4-disubstituted piperidines has been shown to be comparable to morphine in preclinical models.[2]

Proposed Signaling Pathway:

Should 4-(1-Pyrrolidinylmethyl)-4-piperidinol act as an opioid receptor agonist, it would likely trigger the canonical G-protein coupled receptor (GPCR) signaling cascade.

Caption: Hypothesized Opioid Agonist Signaling Pathway.

Sigma (σ) Receptor Modulation: A Strong Possibility

The piperidine motif is a cornerstone in the design of ligands for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological disorders.[6]

Mechanistic Insights:

-

High-Affinity Binding: Numerous piperidine and piperazine-based compounds have been identified as high-affinity ligands for the σ1 receptor, with some acting as agonists and others as antagonists.[7][8][9]

-

Therapeutic Potential: σ1 receptor modulators are being investigated for the treatment of neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[6][10] The functional activity at the σ1 receptor (agonist vs. antagonist) is a critical determinant of the pharmacological outcome.[7][11]

Proposed Experimental Workflow for Target Validation:

To ascertain affinity for sigma receptors, a systematic experimental approach is necessary.

Caption: Experimental Workflow for Sigma Receptor Target Validation.

NMDA Receptor Antagonism: An Alternative Pathway

Certain piperidine derivatives have been patented and studied for their antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and pain transmission.[12]

Mechanistic Insights:

-

Subtype Selectivity: Some piperidine compounds show selectivity for the NR1/NR2B subtype of the NMDA receptor.[12] This selectivity is desirable as it may offer analgesic effects with a reduced side-effect profile compared to non-selective NMDA antagonists.[12]

-

Mechanism of Inhibition: Inhibition of NMDA receptors can be voltage-dependent or independent, and some compounds act as channel blockers.[13] Allosteric modulation is another possible mechanism.[14]

Quantitative Data from Analogous Compounds:

To provide context, the following table summarizes the binding affinities of various piperidine derivatives for different CNS targets, as reported in the literature.

| Compound Class | Target Receptor | Reported Affinity (Ki or IC50) | Reference |

| Piperidine/Piperazine Derivatives | σ1 Receptor | 3.2 nM - 434 nM | [9] |

| 4-Substituted Piperidines | μ-Opioid Receptor | 6.3 nM (Morphine for comparison) | [3] |

| 4-Substituted Piperidines | δ-Opioid Receptor | 171 nM (Morphine for comparison) | [3] |

| Diarylamidine Compounds | NMDA Receptor | 0.41 µM - 13 µM | [13] |

| Piperidine-based Ligands | Dopamine D4 Receptor | 268 nM | [6] |

Other Potential Biological Activities

While CNS activity represents the most probable mechanism of action, the piperidinol scaffold has been associated with a broader range of biological effects.

-

Antimicrobial and Antifungal Activity: Piperidin-4-one derivatives, which are structurally related to piperidinols, have demonstrated bactericidal and fungicidal properties.[15]

-

Anti-tuberculosis Activity: A piperidinol scaffold was identified as a hit in a high-throughput screen for anti-tuberculosis compounds, although in vivo side effects were noted.[16]

-

Nematicidal and Anti-feeding Effects: Certain piperidin-4-ol derivatives have shown good nematicidal activity and anti-feeding effects in agricultural pests.[17]

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of 4-(1-Pyrrolidinylmethyl)-4-piperidinol, a tiered experimental approach is recommended.

Tier 1: In Vitro Receptor Binding and Functional Assays

-

Objective: To identify primary molecular targets and determine functional activity.

-

Protocol:

-

Primary Screening: Screen the compound against a broad panel of CNS receptors and ion channels (e.g., opioid, sigma, dopamine, serotonin, NMDA). This is typically done through competitive radioligand binding assays.

-

Affinity Determination (Ki): For any identified "hits," perform saturation binding experiments to determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki).

-

Functional Characterization: Utilize appropriate functional assays for the identified targets.

-

For GPCRs (Opioid, Dopamine): Use assays such as GTPγS binding, cAMP accumulation, or β-arrestin recruitment to determine agonist, antagonist, or inverse agonist activity.

-

For Ion Channels (NMDA): Employ patch-clamp electrophysiology on cultured neurons or cell lines expressing the receptor to measure effects on ion currents.

-

For Sigma Receptors: Calcium mobilization assays in cells overexpressing the receptor can be used to assess functional activity.

-

-

Tier 2: In Vivo Pharmacological Profiling

-

Objective: To assess the physiological effects of the compound and correlate them with in vitro findings.

-

Protocol:

-

Analgesia Models: If opioid, sigma, or NMDA receptor activity is confirmed, evaluate the compound in models of nociceptive and neuropathic pain (e.g., tail-flick, hot-plate, von Frey filament tests).

-

Behavioral Models: Depending on the identified target, assess effects on locomotion, anxiety, and cognition to build a comprehensive CNS profile.

-

Pharmacokinetic Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties to understand its bioavailability and CNS penetration.

-

Conclusion and Future Directions

While the precise mechanism of action of 4-(1-Pyrrolidinylmethyl)-4-piperidinol remains to be experimentally determined, its molecular architecture strongly suggests activity within the central nervous system. The 4-hydroxypiperidine core is a well-validated scaffold for targeting opioid, sigma, and NMDA receptors. The evidence presented in this guide, drawn from extensive research on analogous structures, strongly supports the hypothesis that this compound is likely to modulate one or more of these key neurological targets.

Future research should focus on the systematic in vitro and in vivo characterization outlined above. Such studies will not only elucidate the specific mechanism of this novel compound but also contribute to the broader understanding of the structure-activity relationships of 4-substituted piperidinol derivatives, a class of molecules with significant therapeutic potential.

References

- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC - NIH. (n.d.).

- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.).

- US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents. (n.d.).

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link]

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved January 26, 2026, from [Link]

-

From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis and biological activity of novel piperidin-4-ol derivatives. (n.d.). Retrieved January 26, 2026, from [Link]

-

6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

-

New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis and Pharmacological Activity of 4-(4′-Chlorophenyl)-4-hydroxypiperidine Derivatives - J-Stage. (n.d.). Retrieved January 26, 2026, from [Link]

-

Opioid Peptidomimetics: Leads for the Design of Bioavailable Mixed Efficacy μ Opioid Receptor (MOR) Agonist/δ Opioid Receptor (DOR) Antagonist Ligands - Sci-Hub. (n.d.). Retrieved January 26, 2026, from [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]

-

Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

-

Mechanisms of NMDA receptor inhibition by diarylamidine compounds - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

-

A focus on piperidine and piperazine scaffolds - . (n.d.). Retrieved January 26, 2026, from [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Opioid Peptidomimetics: Leads for the Design of Bioavailable Mixed Efficacy μ Opioid Receptor (MOR) Agonist/δ Opioid Receptor (DOR) Antagonist Ligands / Journal of Medicinal Chemistry, 2013 [sci-hub.box]

- 5. New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.unict.it [iris.unict.it]

- 12. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]

- 13. Mechanisms of NMDA receptor inhibition by diarylamidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological activity of novel piperidin-4-ol derivatives [nyxxb.cn]

Introduction: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Pyrrolidinyl-Piperidinol Compounds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active agents, earning them the designation of "privileged scaffolds."[1] These structures provide a versatile three-dimensional foundation for interacting with diverse biological targets while possessing favorable physicochemical and pharmacokinetic properties. The pyrrolidinyl-piperidinol moiety, a composite of the five-membered pyrrolidine and six-membered piperidine rings, represents such a scaffold.[2][3] Its constituent heterocycles are staples in the pharmaceutical industry, present in numerous approved drugs targeting a wide array of diseases.[4][5]

This guide, intended for researchers, scientists, and drug development professionals, offers a deep dive into the biological activities associated with the pyrrolidinyl-piperidinol core. We will move beyond a simple cataloging of effects to explore the underlying mechanisms, the experimental methodologies used to validate these activities, and the structure-activity relationships that guide future drug design. As a senior application scientist, the emphasis will be on the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific principles.

Chapter 1: The Architectural Advantage of the Pyrrolidinyl-Piperidinol Core

The combination of a pyrrolidine ring and a piperidinol ring creates a unique structural motif with significant implications for drug design. Both are saturated nitrogen heterocycles, which confer several key advantages:

-

Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbons of these rings provide a complex, non-planar geometry. This allows for more precise and selective interactions within the binding pockets of target proteins.[6]

-

Basic Nitrogen Center: The nitrogen atom in each ring is typically basic, allowing it to form crucial ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a biological target. This feature is often essential for receptor engagement and can modulate properties like solubility.[1]

-

Modulation of Physicochemical Properties: The overall scaffold is a powerful tool for fine-tuning a molecule's lipophilicity (logP) and water solubility. The choice between these scaffolds can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][4] The piperidine ring is slightly more lipophilic than the pyrrolidine ring, offering a subtle but important lever for optimization.[1]

-

Metabolic Stability: The piperidine and pyrrolidine rings are generally stable to metabolic degradation, which can enhance a drug's half-life and overall bioavailability.[4]

The fusion of these two "privileged" entities into a single pyrrolidinyl-piperidinol structure creates a larger, more complex scaffold that can span larger binding sites and present functional groups in precise spatial orientations, opening up a broad range of therapeutic possibilities.

Chapter 2: A Spectrum of Biological Activities

Compounds incorporating the pyrrolidinyl-piperidinol scaffold have demonstrated a wide range of promising biological activities, from combating infectious diseases to modulating the central nervous system.[2]

Antiviral Activity

The threat of viral pandemics necessitates a continuous search for new antiviral agents.[7] Heterocyclic compounds, including piperidine and pyrrolidine derivatives, have emerged as a promising class of inhibitors targeting various stages of the viral life cycle.[7][8][9]

Mechanism of Action: Pyrrolidinyl-piperidinol compounds can exert antiviral effects through several mechanisms:

-

Inhibition of Viral Entry: Some compounds can block the initial stages of infection, such as the attachment of the virus to host cell receptors or the fusion of viral and cellular membranes.[10]

-

Inhibition of Viral Replication: They can interfere with key viral enzymes essential for replication, such as proteases (e.g., nsp5 Mpro in coronaviruses) or polymerases.[10]

-

Disruption of Viral Assembly and Release: The final stages of the viral life cycle can also be targeted, preventing the formation of new, infectious virions.[7]

For instance, a series of N²-(1-(substituted-aryl)piperidin-4-yl)-N⁶-mesityl-9H-purine-2,6-diamine derivatives showed remarkable inhibitory potencies against HIV in cellular assays.[8] Similarly, other substituted piperidines have been investigated as potential agents against the influenza A/H1N1 virus.[11]

Anticancer Activity

The pyrrolidine and piperidine moieties are found in numerous compounds with potent anticancer properties.[12][13] Their derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[13][14]

Key Cellular Pathways:

-

Apoptosis Induction: These compounds can trigger the intrinsic or extrinsic apoptotic pathways by modulating key signaling molecules like caspases and proteins in the Bcl-2 family.

-

Cell Cycle Arrest: They can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[12]

-

Signaling Pathway Modulation: Pyrrolidinyl-piperidinol derivatives can interfere with critical cancer-promoting signaling pathways such as PI3K/Akt and NF-κB.[13][14]

For example, pyrrolidin-2-one derivatives have been identified as potent PI3K inhibitors, a key target in cancer therapy.[14] Studies have consistently shown that many of these compounds exhibit selective cytotoxicity, meaning they are more toxic to cancerous cells than to normal, healthy cells.[12]

Central Nervous System (CNS) Activity

The ability to cross the blood-brain barrier and modulate neuronal targets makes this scaffold particularly valuable for treating neurodegenerative and neurological diseases.[15][16]

Therapeutic Targets:

-

Neurodegenerative Diseases: Derivatives have been investigated for Alzheimer's disease by targeting the deposition of β-amyloid peptide in the brain.[17] Others show potential in models of Parkinson's disease and secondary injuries after traumatic brain injury by activating protective cellular mechanisms, such as the synthesis of heat shock proteins.[18]

-

Analgesia: Certain 4-piperidinopiperidine derivatives have demonstrated potent analgesic effects, in some cases exceeding that of standard drugs like pethidine.[19]

-

Adrenoceptor Modulation: Novel arylpiperazines bearing a pyrrolidin-2-one fragment have been synthesized and evaluated for their binding affinity for α1- and α2-adrenoceptors, showing potential as antiarrhythmic and antihypertensive agents.[20]

The table below summarizes representative biological activities for compounds containing these core scaffolds.

| Compound Class | Biological Activity | Target/Assay | Potency | Reference |

| Arylpiperazine-pyrrolidin-2-one | α1-Adrenoceptor Antagonist | Radioligand Binding Assay | pKi = 7.13 | [20] |

| 4'-Piperidinopiperidine Derivative (PP1) | Analgesic | Tail Immersion Test | Potent, persistent action at 50 mg/kg | [19] |

| N²-Piperidinyl-Purine Derivative | Anti-HIV | Cellular Assay | Not specified | [8] |

| 1,4,4-Trisubstituted Piperidine | Anti-Influenza A/H1N1 | Cellular Assay | Low µM activity | [10] |

Chapter 3: A Practical Guide to Evaluating Biological Activity

The transition from a synthesized compound to a potential drug candidate is paved with rigorous experimental validation. This section provides detailed, self-validating protocols for key assays, emphasizing the scientific reasoning behind each step.

General Experimental Workflow

A logical progression of experiments is crucial for efficient drug discovery. The workflow ensures that resources are focused on the most promising candidates, weeding out compounds that are toxic, inactive, or have undesirable properties early in the process.

Caption: High-level workflow for drug discovery and development.

In Vitro Assay: Cytotoxicity Assessment (XTT Assay)

Causality: Before assessing a compound's specific biological activity (e.g., antiviral), it is imperative to determine its inherent cytotoxicity. A compound that simply kills all cells will appear effective in many assays, leading to false-positive results. The XTT assay is a reliable colorimetric method that measures the metabolic activity of living cells, which serves as a proxy for cell viability.[21][22][23] Metabolically active cells reduce the yellow XTT tetrazolium salt to a soluble orange formazan product, and the amount of color produced is directly proportional to the number of viable cells.[22]

Protocol: XTT Cell Viability Assay

-

Cell Seeding:

-

Culture an appropriate cell line (e.g., Vero CCL-81 for viral studies, A549 human lung cells for general toxicity) under standard conditions.[24]

-

Trypsinize and count the cells. Seed 100 µL of cell suspension into each well of a 96-well microplate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

-

Self-Validation: Include wells for "cells only" (negative control) and "media only" (blank).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and form a monolayer.

-

-

Compound Treatment:

-

Prepare a stock solution of the pyrrolidinyl-piperidinol test compound in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the compound in a complete culture medium to achieve a range of final concentrations (e.g., from 100 µM down to 0.1 µM).

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Self-Validation: Add medium with the highest concentration of the solvent (e.g., 0.5% DMSO) to control wells to ensure the vehicle itself is not toxic.

-

Incubate for a period relevant to the primary assay (e.g., 48-72 hours).

-

-

XTT Reagent Addition and Incubation:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions (this typically involves mixing the XTT reagent with an electron-coupling agent).[22]

-

Add 50 µL of the XTT mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C. The incubation time is critical; it must be long enough to generate a signal but short enough to remain in the linear range of the assay.

-

-

Data Acquisition and Analysis:

-

Gently shake the plate to ensure the uniform distribution of the formazan product.

-

Measure the absorbance of the samples in a microplate spectrophotometer at 450-500 nm.[23] A reference wavelength of 650 nm is used to subtract background noise.

-

Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

-

In Vitro Assay: Plaque Reduction Neutralization Test (PRNT)

Causality: The PRNT is the gold-standard assay for quantifying the neutralization of an infectious virus.[25] Its principle lies in measuring the ability of a compound to prevent a virus from forming plaques, which are localized areas of cell death and destruction (cytopathic effect) in a cell monolayer.[25][26] Each plaque originates from a single infectious virus particle. By immobilizing the virus in a semi-solid overlay (e.g., agarose or methylcellulose), secondary infections are restricted to neighboring cells, resulting in discrete, countable plaques.[26] A reduction in the number of plaques in the presence of a compound indicates antiviral activity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]

- 10. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 14. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents [patents.google.com]

- 18. technologynetworks.com [technologynetworks.com]

- 19. longdom.org [longdom.org]

- 20. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 23. rndsystems.com [rndsystems.com]

- 24. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 26. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 4-(1-Pyrrolidinylmethyl)-4-piperidinol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1-pyrrolidinylmethyl)-4-piperidinol scaffold represents a compelling and synthetically accessible core structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological properties of these compounds, with a particular focus on their modulation of opioid receptors and potential applications in pain management and neurological disorders. Detailed experimental protocols, data summaries, and pathway diagrams are included to facilitate further research and development in this area.

Introduction: The Significance of the Piperidine and Pyrrolidine Moieties

Heterocyclic compounds are fundamental building blocks in drug discovery, with piperidine and pyrrolidine rings being particularly prominent in a vast number of pharmaceuticals and bioactive natural products.[1][2] The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a key pharmacophore in many centrally acting agents due to its ability to interact with various receptors and enzymes.[1][3] Similarly, the five-membered pyrrolidine ring is a versatile scaffold found in numerous alkaloids and synthetic compounds with diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[4][5]

The combination of these two saturated heterocyclic rings in the 4-(1-pyrrolidinylmethyl)-4-piperidinol core creates a unique three-dimensional structure with a tertiary alcohol and a tertiary amine, providing multiple points for functionalization and interaction with biological targets. This guide will delve into the chemical and biological intricacies of this promising class of compounds.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 4-(1-pyrrolidinylmethyl)-4-piperidinol derivatives typically commences from a readily available piperidin-4-one precursor. A common and efficient method involves a Mannich-type reaction, which is a cornerstone of amine alkylation in organic synthesis.

General Synthetic Workflow

A generalized synthetic pathway is outlined below. This multi-step process allows for the introduction of diversity at various positions of the scaffold, enabling the exploration of structure-activity relationships.

Caption: Generalized synthetic workflow for 4-(1-pyrrolidinylmethyl)-4-piperidinol derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of a model compound, 1-benzyl-4-(1-pyrrolidinylmethyl)-4-piperidinol.

Step 1: N-Benzylation of 4-Piperidone

-

To a solution of 4-piperidone hydrochloride monohydrate (1 eq.) in a suitable solvent such as dichloromethane, add triethylamine (2.2 eq.) and benzyl bromide (1.1 eq.).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-benzyl-4-piperidone.

Step 2: Mannich Reaction

-

To a solution of 1-benzyl-4-piperidone (1 eq.) in ethanol, add pyrrolidine (1.2 eq.) and an aqueous solution of formaldehyde (37%, 1.2 eq.).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-benzyl-4-(1-pyrrolidinylmethyl)-4-oxopiperidine.

Step 3: Reduction of the Ketone

-

Dissolve the product from Step 2 in methanol and cool the solution to 0 °C.

-

Add sodium borohydride (NaBH4) (1.5 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate to afford 1-benzyl-4-(1-pyrrolidinylmethyl)-4-piperidinol.

Structure-Activity Relationships (SAR)

The pharmacological activity of 4-(1-pyrrolidinylmethyl)-4-piperidinol derivatives is highly dependent on the nature and position of substituents on both the piperidine and pyrrolidine rings.

Key Positions for Modification

Caption: Key modification points for SAR studies on the 4-(1-pyrrolidinylmethyl)-4-piperidinol scaffold.

Influence of Substituents on Opioid Receptor Activity

Research has shown that modifications to this scaffold can significantly impact binding affinity and functional activity at opioid receptors, particularly the mu (µ) and delta (δ) opioid receptors.[6]

| Position | Modification | Observed Effect on Opioid Receptor Activity | Reference |

| Piperidine N | Small alkyl groups (e.g., methyl, ethyl) | Generally lower potency | [7] |

| Arylethyl groups (e.g., phenethyl) | Increased µ-opioid receptor (MOR) agonism | [8] | |

| Substituted benzyl groups | Can modulate selectivity between MOR and DOR | [6] | |

| Aromatic Rings (if present) | Hydroxyl groups on phenyl rings | Often enhances MOR agonist activity | [7] |

| Electron-withdrawing/donating groups | Can fine-tune potency and selectivity | [9] |

Causality Behind Experimental Choices: The introduction of a phenethyl group at the piperidine nitrogen is a common strategy in opioid chemistry, as this moiety is known to interact favorably with a hydrophobic pocket in the mu-opioid receptor, thereby enhancing agonist activity.[8] The placement of a hydroxyl group on an aromatic substituent often mimics the phenolic hydroxyl of morphine, a critical feature for MOR activation.[10]

Pharmacological Properties and Mechanism of Action

Derivatives of the 4-(1-pyrrolidinylmethyl)-4-piperidinol core have shown significant potential as modulators of the opioid system.

Opioid Receptor Modulation

Many analogs of this class act as agonists at the µ-opioid receptor (MOR), which is the primary target for most clinically used opioid analgesics.[7][] MOR activation in the central nervous system leads to a cascade of intracellular events, ultimately resulting in analgesia.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. painphysicianjournal.com [painphysicianjournal.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(1-Pyrrolidinylmethyl)-4-piperidinol

Introduction

4-(1-Pyrrolidinylmethyl)-4-piperidinol is a bifunctional heterocyclic compound featuring a piperidinol core and a pyrrolidinylmethyl substituent. The presence of a tertiary alcohol on the piperidine ring and two tertiary amine functionalities (one in each ring system) imparts a unique chemical character to the molecule, making it a valuable scaffold in medicinal chemistry and drug development. Its structural complexity, with two distinct saturated heterocyclic rings linked by a methylene bridge, necessitates a multi-faceted analytical approach for unambiguous characterization.

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of 4-(1-Pyrrolidinylmethyl)-4-piperidinol. The narrative is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. Each unique chemical environment within the molecule will give rise to distinct signals in its spectra.

Caption: Molecular structure of 4-(1-Pyrrolidinylmethyl)-4-piperidinol.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(1-Pyrrolidinylmethyl)-4-piperidinol, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Expertise & Experience: Predicting the NMR Spectrum

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. Based on the functional groups present, we can predict the approximate regions where signals will appear. The piperidine and pyrrolidine rings are conformationally flexible, which can lead to complex signal multiplicities or broadened peaks, especially at room temperature.[1]

¹H NMR Predictions:

-

Hydroxyl Proton (-OH): A broad singlet, typically in the range of 2.0-5.0 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

-

Piperidine Protons (-CH₂-): The four methylene groups of the piperidine ring are diastereotopic and will appear as complex multiplets. Protons closer to the nitrogen atom (positions 2 and 6) will be deshielded and are expected around 2.5-3.0 ppm. Protons at positions 3 and 5 will be more shielded, likely appearing between 1.5-2.0 ppm.

-

Methylene Bridge (-CH₂-): This singlet (or a pair of doublets if rotation is restricted) will be deshielded by the adjacent nitrogen and the C4 carbon, appearing around 2.5-2.8 ppm.

-

Pyrrolidine Protons (-CH₂-): Protons on the carbons adjacent to the nitrogen (alpha-protons) will be deshielded (around 2.6-3.0 ppm), while the beta-protons will be more shielded (around 1.7-2.2 ppm).

¹³C NMR Predictions:

-

C4 (Quaternary Carbon): This carbon, bonded to the hydroxyl group, the methylene bridge, and two other carbons, will be found significantly downfield, likely in the 65-75 ppm range.

-

Piperidine Carbons: Carbons adjacent to the nitrogen (C2, C6) are expected around 45-55 ppm. The other ring carbons (C3, C5) will be further upfield, around 25-35 ppm.

-

Methylene Bridge Carbon: This carbon, situated between a nitrogen and a quaternary carbon, is predicted to be in the 55-65 ppm range.

-

Pyrrolidine Carbons: The alpha-carbons will appear around 50-60 ppm, while the beta-carbons will be found around 20-30 ppm.

Trustworthiness: Self-Validating Protocols

A robust NMR analysis protocol ensures reproducibility and accuracy. The following workflow is designed to provide a comprehensive dataset for structural confirmation.

Caption: Predicted ESI-MS fragmentation pathways.

Key Predicted Fragments:

-

m/z 185 [M+H]⁺: The protonated molecular ion.

-